3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylcarbamoyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c14-9-3-1-8(2-4-9)7-17-12(18)10-11(13(19)20)16-6-5-15-10/h1-6H,7H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLWGDAQBFDEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and 1,2-diketones.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via reactions with isocyanates or carbamoyl chlorides.
Substitution with the 4-Fluorophenylmethyl Group: This step involves nucleophilic substitution reactions where the pyrazine ring is reacted with 4-fluorobenzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it into an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction could produce amine-substituted pyrazines.
Scientific Research Applications
Antimycobacterial Activity
Research indicates that derivatives of pyrazine-2-carboxylic acids, including 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid, exhibit promising antimycobacterial properties. For example, related compounds have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established drugs like pyrazinamide . The structural modifications in these compounds enhance their lipophilicity and bioactivity, making them suitable candidates for further development as antimycobacterial agents.
Antibacterial and Antifungal Properties
In addition to its antimycobacterial effects, this compound has been investigated for antibacterial and antifungal activities. Various studies have synthesized and tested a range of pyrazine derivatives, demonstrating significant growth inhibition against a variety of bacterial strains and fungi. The incorporation of different substituents on the pyrazine ring has been shown to influence the biological activity, highlighting the importance of structure-activity relationships in drug design .
Case Study 1: Antimycobacterial Evaluation
A study conducted by Yang et al. explored a series of substituted pyrazine-2-carboxylic acids, including those with phenylcarbamoyl moieties. They reported that certain derivatives exhibited MIC values as low as 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, indicating their potential as new therapeutic agents in tuberculosis treatment .
Case Study 2: Structure-Activity Relationship Analysis
In another investigation, researchers synthesized multiple analogs of pyrazine derivatives to evaluate their antibacterial activity. The study found that specific substitutions on the pyrazine ring significantly impacted the compounds' efficacy against various bacterial strains. This work underscores the importance of optimizing chemical structures to enhance pharmacological profiles .
Mechanism of Action
The mechanism by which 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamoyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to analogs with variations in the aryl substituent and linker (Table 1). These modifications impact physical-chemical properties, biological activity, and binding interactions.
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Lipophilicity and Solubility
- Electron-Withdrawing Groups (F, Cl, NO₂, CF₃): Increase acidity of the carboxylic acid (pKa ~2–3) and reduce solubility in aqueous media. For example, the nitro derivative (16) has the highest melting point (224.5–227.2 °C) due to strong intermolecular interactions .
- Benzyl vs. Phenyl Linkers: The target compound’s benzyl group introduces a methylene (-CH₂-) spacer, enhancing lipophilicity (logP ~1.5–2.0) compared to the phenyl analog (logP ~1.0–1.5) .
Spectroscopic Data
- ¹H-NMR: The target compound’s benzyl group would show signals for the -CH₂- protons (~4.5–5.0 ppm), absent in phenyl analogs like compound 7 .
- ¹³C-NMR: Carboxylic acid (C=O) resonates at ~166–170 ppm, while carbamoyl C=O appears at ~162–165 ppm across analogs .
Antimycobacterial Activity
Biological Activity
3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid (CAS No. 730242-83-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimycobacterial and antibacterial research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 275.24 g/mol. The compound features a pyrazine ring substituted with a carbamoyl group and a fluorophenyl moiety, which are believed to enhance its biological efficacy.
Biological Activity
1. Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial potential of compounds related to pyrazine-2-carboxylic acids, including derivatives like this compound. For instance, similar compounds have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the range of 1.56 μg/mL to 12.5 μg/mL .
2. Structure-Activity Relationship (SAR)
The incorporation of lipophilic substituents at specific positions on the pyrazine ring has been shown to enhance biological activity. The presence of the fluorophenyl group at position 3 is particularly noteworthy as it may increase membrane permeability and interaction with bacterial targets .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structure | MIC (μg/mL) against M. tuberculosis | Notes |
|---|---|---|---|
| This compound | Structure | TBD | Potentially effective derivative |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Structure | 1.56 | High antimycobacterial activity |
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Structure | 6.25 | Comparable to standard treatments |
Recent Research Insights
A study conducted by Yang et al. synthesized various derivatives of pyrazine-2-carboxylic acids, focusing on their lipophilicity and biological activity against M. tuberculosis. The findings indicated that compounds with phenylcarbamoyl substituents exhibited enhanced activity, suggesting that further modifications could yield even more potent derivatives .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzylamine with pyrazine-2-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM) under nitrogen to minimize hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while methanol/acetic acid mixtures (9:1 v/v) are effective for cyclization .
- Monitoring : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate gradients (1:4 to 0:1) helps track reaction progress .
Q. Which spectroscopic methods are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C-NMR : Prioritize signals for the fluorophenyl group (δ 7.18–7.84 ppm for aromatic protons; δ 158–162 ppm for C-F coupling in 13C-NMR) and pyrazine carbons (δ 144–146 ppm) .
- IR spectroscopy : Confirm carbamoyl (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at ~3069 cm⁻¹) functionalities .
- Mass spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 261.21) and rule out impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify conformational mismatches. Adjust dihedral angles (e.g., pyridopyrazine ring tilt at ~45°) to align with X-ray crystallography results .
- Elemental analysis : Address deviations (e.g., 54.96% C observed vs. 55.18% calculated) by assessing purity via HPLC (>95%) and repeating combustion analysis under controlled humidity .
Q. What strategies are effective in assessing the biological activity of this compound, particularly in antimycobacterial contexts?
- Methodological Answer :
- In vitro assays : Use the microplate alamarBlue assay (MABA) to determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv. Include isoniazid as a positive control .
- Structure-activity relationships (SAR) : Modify the fluorophenyl substituent (e.g., para vs. meta substitution) and evaluate changes in MIC values to identify pharmacophoric motifs .
Q. How does the compound’s stability under various pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC; carboxylic acid groups may hydrolyze at pH > 10 .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., melting point ~169°C) and recommend storage at 4°C in desiccated environments .
Q. What computational approaches are recommended to predict binding modes of this compound with biological targets like p38 MAP kinase?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of p38 MAP kinase. Prioritize hydrogen bonds with pyrazine nitrogen atoms and hydrophobic contacts with fluorophenyl groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex integrity .
Data Contradiction Analysis
Q. How should researchers address conflicting elemental analysis and spectral data during characterization?
- Methodological Answer :
- Repetition : Repeat synthesis and purification (e.g., flash chromatography with silica gel) to exclude impurities .
- Cross-validation : Correlate NMR integrals with X-ray crystallography data (e.g., planarity of fluorophenyl and pyrazine rings) to confirm stoichiometry .
Experimental Design Considerations
Q. What purification techniques are optimal for isolating regioisomers of this compound?
- Methodological Answer :
- Flash chromatography : Use gradients of petroleum ether/ethyl acetate (1:4 to 0:1) to separate regioisomers. Confirm separation via 1H-NMR (e.g., aromatic proton splitting patterns) .
- Recrystallization : Optimize solvent pairs (e.g., n-hexane/diethyl ether) to obtain single crystals for X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
